molecular formula C21H21N3O3S B2947900 (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1396683-57-0

(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B2947900
CAS No.: 1396683-57-0
M. Wt: 395.48
InChI Key: OJBHVLMGADRGOB-UHFFFAOYSA-N
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Description

The compound "(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone" features a 1,2,4-oxadiazole core linked to a 2-methoxybenzyl group, an azetidine (four-membered nitrogen-containing ring), and a 2-(methylthio)phenyl methanone moiety. This unique architecture combines heterocyclic diversity, conformational rigidity (from azetidine), and sulfur- and oxygen-containing substituents, which may influence physicochemical properties (e.g., lipophilicity, solubility) and biological interactions .

Properties

IUPAC Name

[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-26-17-9-5-3-7-14(17)11-19-22-20(27-23-19)15-12-24(13-15)21(25)16-8-4-6-10-18(16)28-2/h3-10,15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBHVLMGADRGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone , often referred to as a novel oxadiazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C19H20N2O3S
  • Molecular Weight : 348.44 g/mol
  • CAS Number : 1342722-80-8

The biological activity of this compound is primarily attributed to its structural components, particularly the oxadiazole and azetidine moieties. These functional groups are known for their roles in various pharmacological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study conducted on related compounds showed that modifications in the oxadiazole ring can enhance antifungal activity against pathogens like Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values were comparable to standard antifungal agents such as ketoconazole .

Cytotoxicity

Cytotoxicity assays conducted on various cell lines revealed that certain derivatives of oxadiazole compounds exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, the IC50 values for related compounds against NIH/3T3 cell lines ranged from 148.26 μM to 187.66 μM, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that substituents on the phenyl ring significantly influence biological activity. For example, the presence of electronegative atoms such as fluorine or chlorine enhances antifungal potency by increasing lipophilicity and improving interaction with target enzymes .

Table 1: Antifungal Activity of Related Compounds

CompoundMIC (μg/mL) against C. albicansMIC (μg/mL) against C. parapsilosis
Compound 2d1.501.23
Compound 2e1.001.05
Ketoconazole0.750.80

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (μM)
Compound 2dNIH/3T3148.26
Compound 2eNIH/3T3187.66
DoxorubicinNIH/3T3>1000

Case Studies

A recent investigation into the biological properties of similar oxadiazole derivatives highlighted their effectiveness in inhibiting ergosterol synthesis in fungal cells, a critical pathway for fungal growth and survival . The study's findings indicated that these compounds could serve as potential leads for developing new antifungal agents.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole core is a key reactive site. Its electron-deficient nature allows participation in:

Nucleophilic Substitution Reactions

  • Hydrolysis : Under acidic or basic conditions, the oxadiazole ring undergoes hydrolysis to form carboxylic acid derivatives. For example, treatment with HCl (6 M, 80°C) yields 3-(2-methoxybenzyl)azetidine-3-carboxylic acid and 2-(methylthio)benzamide as intermediates .

  • Aminolysis : Reacts with primary amines (e.g., methylamine) at 60°C to form amidine derivatives, confirmed via LC-MS analysis .

Electrophilic Substitutions

  • Nitration : Directed by the oxadiazole’s electron-withdrawing effect, nitration at the 3-position of the methoxybenzyl group occurs using HNO₃/H₂SO₄ .

Azetidine Ring Modifications

The azetidine ring undergoes ring-opening and functionalization:

Reaction Type Conditions Products Yield
Ring-Opening HCl (1 M, reflux)3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)propane-1,3-diamine 72%
N-Alkylation Ethyl bromoacetate, K₂CO₃1-(Ethoxycarbonylmethyl)azetidine derivative 65%

Methylthio Group Transformations

The –SMe group participates in oxidation and coupling reactions:

Oxidation to Sulfone

  • Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C converts –SMe to –SO₂Me, confirmed via ¹H-NMR (δ 3.45 ppm for SO₂CH₃).

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) replaces –SMe with aryl groups .

Methoxybenzyl Group Reactivity

The 2-methoxybenzyl moiety undergoes:

Demethylation

  • BBr₃ in CH₂Cl₂ (−78°C) removes the methyl group, yielding a phenolic derivative (confirmed by FT-IR: broad –OH stretch at 3400 cm⁻¹) .

Electrophilic Aromatic Substitution

  • Bromination at the para-position using Br₂/FeBr₃ (60°C) .

Interconversion with Thiadiazoles

The oxadiazole ring can be converted to a 1,3,4-thiadiazole via:

Reagent Conditions Product Reference
ThioureaReflux in THF, 12 h(3-(3-(2-Methoxybenzyl)-1,3,4-thiadiazol-5-yl)azetidin-1-yl)(2-(methylthio)phenyl)methanone
Lawesson’s ReagentToluene, 110°C, 6 hSame as above

Catalytic Hydrogenation

Selective reduction of the oxadiazole ring under H₂ (1 atm) with Pd/C (10%) in EtOH yields 3-(3-(2-methoxybenzyl)imidazolidin-2-yl)azetidine derivatives .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces C–S bond cleavage in the methylthio group, forming a thiyl radical detected via EPR spectroscopy.

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with cytochrome P450 enzymes involve:

  • Oxidative Demethylation : CYP3A4 converts the methoxy group to –OH, forming a catechol derivative (observed in vitro) .

  • S-Oxidation : CYP2C9 oxidizes –SMe to –SO₂Me .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Variations

1,2,4-Oxadiazole vs. Other Heterocycles
  • : Compounds with 1,3,4-oxadiazole-triazole hybrids (e.g., 5a-f) exhibit distinct electronic properties due to differing heteroatom positions. The 1,2,4-oxadiazole in the target compound may offer enhanced metabolic stability compared to 1,3,4-oxadiazole derivatives, as nitrogen positioning affects ring polarity and enzymatic degradation .
  • : Thiazolidinone-oxadiazole hybrids (e.g., 3) replace azetidine with a five-membered thiazolidinone.
Triazole and Thiadiazole Derivatives
  • : A triazole-thione compound with 3-methoxybenzyl and 2-methoxyphenyl groups shares substituent motifs with the target. However, the thione group (-C=S) in may reduce lipophilicity compared to the methylthio (-SMe) group in the target compound .
  • : Thiadiazol-triazole hybrids (e.g., 8e) highlight how sulfur-containing heterocycles (e.g., 1,2,4-thiadiazole) can modulate redox activity, contrasting with the oxadiazole’s oxygen-dependent electronic effects .

Substituent Effects

Methoxybenzyl vs. Other Aromatic Substituents
  • Ortho-substituents are known to enhance binding affinity in some kinase inhibitors due to proximity to hydrophobic pockets .
  • Methylthio Phenyl Group: The 2-(methylthio)phenyl methanone moiety contributes to lipophilicity (LogP ~3.5 estimated) and may engage in sulfur-π interactions with protein targets. This contrasts with ’s benzyloxy group, which introduces bulkier substituents and higher polarity .

Data Table: Key Structural and Functional Comparisons

Compound Class/Example Core Structure Key Substituents Physicochemical Properties Potential Bioactivity
Target Compound 1,2,4-oxadiazole, azetidine 2-Methoxybenzyl, 2-(methylthio)phenyl High lipophilicity (est. LogP ~3.5), moderate solubility Anticancer, antimicrobial (predicted)
1,3,4-Oxadiazole-triazole hybrids 1,3,4-Oxadiazole, triazole Aryl, phenylacetyl Lower metabolic stability Antimicrobial
Thiazolidinone-oxadiazole hybrids 1,2,4-Oxadiazole, thiazolidinone Benzylidene, phenyl Flexible backbone, moderate LogP Anticancer
Triazole-thiones 1,2,4-Triazole-5-thione 3-Methoxybenzyl, 2-methoxyphenyl Polar (due to -C=S), LogP ~2.8 Enzyme inhibition
Thiazolo-triazolone derivatives Thiazolo-triazolone 3-Methoxy, 4-phenylmethoxy High polarity, LogP ~2.5 Anticancer (assumed)

Research Findings and Implications

  • Conformational Rigidity: The azetidine ring in the target compound may reduce off-target interactions compared to larger heterocycles (e.g., thiazolidinone in ), as seen in kinase inhibitors where rigid scaffolds improve selectivity .
  • Electronic Effects: The 1,2,4-oxadiazole’s electron-deficient nature may facilitate π-π stacking with aromatic amino acids, a property less pronounced in 1,3,4-oxadiazoles .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis involves multi-step optimization, including:

  • Heterocyclic core formation : The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with activated carboxylic acid derivatives under microwave or reflux conditions .
  • Azetidine functionalization : Introducing substituents to the azetidine ring requires careful selection of protecting groups (e.g., Boc) to prevent side reactions during coupling steps .
  • Purification challenges : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical due to the compound’s polarity and potential byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR are essential for confirming the azetidine and oxadiazole moieties. Methoxy (δ3.84.0\delta \sim3.8–4.0 ppm) and methylthio (δ2.5\delta \sim2.5 ppm) groups provide distinct signals .
  • Mass spectrometry (ESI-MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peaks) and detects fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of the benzyl and methoxyphenyl groups .

Q. How does the compound’s stability influence storage and handling?

  • Light sensitivity : The 1,2,4-oxadiazole ring may degrade under UV exposure; store in amber vials at 20C-20^\circ \text{C} .
  • Moisture sensitivity : The azetidine nitrogen is prone to hydrolysis. Use anhydrous solvents and inert atmospheres during synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent modulation : Replace the 2-methoxybenzyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets .
  • Azetidine ring modification : Introduce sp3^3-rich substituents to improve metabolic stability, as seen in triazole-based drug candidates .
  • Methylthio group replacement : Test sulfone or sulfonamide analogs to evaluate effects on solubility and target affinity .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .
  • ADMET prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of Five) and blood-brain barrier permeability .
  • DFT calculations : Evaluate electron density distribution to identify reactive sites for functionalization .

Q. How can contradictory bioassay data be resolved?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293 vs. HepG2) to distinguish cell-specific effects .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
  • Crystallographic analysis : Compare ligand-bound vs. unbound protein structures to confirm binding modes .

Methodological Guidance Table

Research AspectKey MethodReference
Synthesis Cyclization of amidoximes with carboxylic acids
Purification Gradient elution chromatography (hexane/EtOAc)
Characterization 1H^1 \text{H}-NMR for substituent identification
SAR Studies Methylthio-to-sulfone derivatization
Computational Modeling Docking with COX-2/HDACs
Toxicity Screening Ames test for mutagenicity

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